3,6-Dichlorodibenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dichlorodibenzofuran is a chlorinated derivative of dibenzofuran, with the molecular formula C₁₂H₆Cl₂O. It is part of a larger family of polychlorinated dibenzofurans, which are known for their environmental persistence and potential toxicity . This compound is of significant interest due to its chemical properties and its presence as a byproduct in various industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,6-Dichlorodibenzofuran can be synthesized through the chlorination of dibenzofuran. This process typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride at elevated temperatures . The reaction conditions must be carefully controlled to ensure selective chlorination at the 3 and 6 positions.
Industrial Production Methods: In industrial settings, this compound is often produced unintentionally as a byproduct during the manufacture of other chlorinated compounds, such as polychlorinated biphenyls (PCBs) and during the incineration of chlorine-containing materials . These processes can lead to the formation of various polychlorinated dibenzofurans, including the 3,6-dichloro isomer.
Analyse Chemischer Reaktionen
Types of Reactions: 3,6-Dichlorodibenzofuran undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated dibenzofuran quinones.
Reduction: Reduction reactions can lead to the formation of less chlorinated dibenzofurans.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.
Major Products: The major products formed from these reactions include various chlorinated and non-chlorinated dibenzofurans, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3,6-Dichlorodibenzofuran has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polychlorinated dibenzofurans and their environmental impact.
Medicine: Studies on its toxicological effects contribute to the assessment of health risks associated with exposure to chlorinated dibenzofurans.
Industry: It is monitored as a contaminant in industrial processes to ensure environmental and human safety.
Wirkmechanismus
3,6-Dichlorodibenzofuran exerts its effects primarily through binding to the aryl hydrocarbon receptor (AhR). This binding increases the receptor’s ability to activate transcription in the xenobiotic response element (XRE) promoter region, leading to the expression of various genes involved in detoxification processes . The molecular targets and pathways involved include the induction of cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics .
Vergleich Mit ähnlichen Verbindungen
- 2,3,7,8-Tetrachlorodibenzofuran (TCDF)
- 2,8-Dichlorodibenzofuran
- 1,2,3,4-Tetrachlorodibenzofuran
Comparison: 3,6-Dichlorodibenzofuran is unique in its specific chlorination pattern, which influences its chemical reactivity and biological effects. Compared to other polychlorinated dibenzofurans, it has distinct properties that make it a valuable compound for studying the environmental and health impacts of chlorinated organic pollutants .
Eigenschaften
CAS-Nummer |
74918-40-4 |
---|---|
Molekularformel |
C12H6Cl2O |
Molekulargewicht |
237.08 g/mol |
IUPAC-Name |
3,6-dichlorodibenzofuran |
InChI |
InChI=1S/C12H6Cl2O/c13-7-4-5-8-9-2-1-3-10(14)12(9)15-11(8)6-7/h1-6H |
InChI-Schlüssel |
DMOBGFAKTSXOHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)Cl)OC3=C2C=CC(=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.